8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-alpha]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of metal-free conditions, which are environmentally friendly and efficient . Industrial production methods often employ multi-component reactions and condensation reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings, enhancing the compound’s structural complexity.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are often derivatives with enhanced biological activity or improved chemical stability.
Scientific Research Applications
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-alpha]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-alpha]pyridine: This compound exhibits improved potency against multidrug-resistant tuberculosis.
Zolpidem: A well-known sedative and hypnotic agent used for the treatment of insomnia.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-alpha]pyridine core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
JZWUYNXAHCJPKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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